Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate

Description

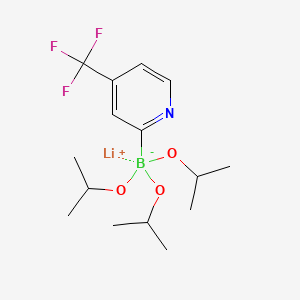

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate (CAS: 2095458-45-8) is a borate salt with the molecular formula C₁₅H₂₄BF₃LiNO₃ and a molecular weight of 341.10 g/mol . It features a pyridin-2-yl ring substituted with a strong electron-withdrawing trifluoromethyl group at the 4-position, coordinated to a boron atom bearing three isopropoxy ligands. This structure confers unique reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, where the trifluoromethyl group enhances electrophilicity .

The compound requires storage under an inert atmosphere at 2–8°C to prevent decomposition . Its hazard profile includes skin and eye irritation (H315, H319), necessitating precautions such as wearing protective gloves and eye protection .

Properties

Molecular Formula |

C15H24BF3LiNO3 |

|---|---|

Molecular Weight |

341.1 g/mol |

IUPAC Name |

lithium;tri(propan-2-yloxy)-[4-(trifluoromethyl)pyridin-2-yl]boranuide |

InChI |

InChI=1S/C15H24BF3NO3.Li/c1-10(2)21-16(22-11(3)4,23-12(5)6)14-9-13(7-8-20-14)15(17,18)19;/h7-12H,1-6H3;/q-1;+1 |

InChI Key |

DBWNPFPQRZXORS-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[B-](C1=NC=CC(=C1)C(F)(F)F)(OC(C)C)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Lithiation of 4-(Trifluoromethyl)pyridine Derivatives

The lithiation step is critical and typically involves the use of strong lithium bases under low-temperature conditions to avoid side reactions.

-

- Starting material: 2-bromo-4-(trifluoromethyl)pyridine or 4-(trifluoromethyl)pyridine.

- Base: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

- Solvent: Tetrahydrofuran (THF) or diethyl ether.

- Temperature: Typically between -78 °C and -55 °C to maintain selectivity and avoid decomposition.

-

- The halogenated pyridine is added dropwise to the pre-cooled solution of n-BuLi or LDA under inert atmosphere (argon or nitrogen).

- The mixture is stirred at low temperature for 30 minutes to several hours to ensure complete lithiation.

- This produces a lithio-pyridine intermediate, which is highly reactive and must be used promptly in the next step.

| Parameter | Value/Range | Notes |

|---|---|---|

| Base equivalents | 1.1 - 1.2 eq | Slight excess to ensure full lithiation |

| Temperature | -78 °C to -55 °C | Critical to avoid side reactions |

| Reaction time | 0.5 - 8 hours | Depending on scale and reagents |

| Solvent volume | 100 mL per 0.2 - 0.35 mol | THF preferred for solubility |

Reaction with Triisopropyl Borate

Once the lithio intermediate is formed, it is reacted with triisopropyl borate to form the borate ester intermediate.

-

- Triisopropyl borate: 1.2 equivalents relative to lithio intermediate.

- Temperature: Maintained at -55 °C or below.

- Solvent: THF or similar ether solvents.

- Base: Additional n-BuLi may be added to facilitate the reaction and maintain alkalinity.

-

- The triisopropyl borate is added dropwise to the lithio intermediate solution at low temperature.

- The reaction mixture is stirred for several hours to allow complete formation of the borate ester.

- The reaction mixture is then quenched with aqueous sodium chloride solution, and the pH is adjusted to slightly acidic to extract the product.

| Parameter | Value/Range | Notes |

|---|---|---|

| Triisopropyl borate eq. | 1.2 eq | Slight excess ensures complete reaction |

| Temperature | ≤ -55 °C | Maintains stability of intermediates |

| Reaction time | 4 - 7 hours | Ensures full conversion |

| Yield | 70 - 77% | High purity (≥ 98%) achievable |

Purification and Isolation

- After aqueous workup, the organic phase is concentrated, and the crude product is purified by column chromatography using suitable eluents (e.g., ethyl acetate/hexanes mixtures).

- The purified lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate is obtained as a high-purity solid or solution, ready for further use.

Representative Experimental Data

Table 1: Summary of a Representative Synthesis Protocol

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Lithiation | 2-bromo-4-(trifluoromethyl)pyridine, n-BuLi, THF, -55 °C, 4 h | N/A | N/A | Formation of lithio intermediate |

| Borate formation | Triisopropyl borate (1.2 eq), n-BuLi (1.2 eq), THF, -55 °C, 4 h | 76 | 99 | High purity product obtained |

| Workup & Purification | Quench with sat. NaCl, acidify, extract with ethyl acetate, column chromatography | N/A | N/A | Product isolated as pure solid |

Research Discoveries and Notes

- The use of low temperatures (-55 °C to -78 °C) is essential throughout the process to prevent decomposition and side reactions, as the lithio intermediates and borate esters are thermally sensitive.

- The choice of base (n-butyllithium vs. lithium diisopropylamide) can affect the reaction kinetics and selectivity, with LDA offering a milder and more controlled lithiation.

- The stoichiometric ratios are optimized to ensure complete conversion while minimizing excess reagents that complicate purification.

- The triisopropyl borate reagent is preferred over other borate esters due to its reactivity and the stability of the resulting triisopropoxyborate moiety.

- The aqueous workup and pH adjustment steps are critical to isolate the lithium borate salt in a stable and pure form.

- Yields in the range of 70-77% with purities exceeding 98% have been consistently reported under optimized conditions.

Chemical Reactions Analysis

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of borate esters and other oxidation products.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of borohydride derivatives.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate has several scientific research applications:

Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms and as a precursor for boron-containing drugs.

Mechanism of Action

The mechanism of action of Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate involves its ability to interact with various molecular targets through its borate and pyridine groups. The compound can form stable complexes with metal ions and other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound is part of a broader class of lithium triisopropoxy(pyridin-2-yl)borates, which differ in substituents on the pyridine ring and boron-coordinated ligands. Below is a detailed comparison:

Structural and Electronic Differences

Table 1: Key Properties of Lithium Triisopropoxy(pyridin-2-yl)borates

Stability and Handling

- The target compound’s requirement for inert atmosphere storage contrasts with simpler borates like lithium trihydroxy(pyridin-2-yl)borate, which may degrade rapidly under ambient conditions .

Biological Activity

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate, with the CAS number 2095458-45-8, is an organometallic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula: C₁₅H₂₄BF₃LiNO₃

- Molecular Weight: 341.10 g/mol

- CAS Number: 2095458-45-8

- Storage Conditions: Requires storage under inert atmosphere at temperatures between 2-8°C .

This compound interacts with biological systems primarily through its lithium and boron components. These components can influence various biochemical pathways, including:

- Enzyme Modulation: The compound may act as an enzyme inhibitor or activator, affecting metabolic pathways.

- Metal Ion Coordination: The boron atom can form complexes with metal ions, potentially altering their biological activity.

- Receptor Binding: It may interact with specific receptors, modulating their activity and influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic processes.

Anticancer Activity

Recent investigations suggest that this compound may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Studies

-

Antimicrobial Efficacy:

- A study tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Anticancer Activity:

- In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 40% decrease in cell viability after 48 hours, suggesting potential as a therapeutic agent in oncology.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Type | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant reduction in viability |

| Antimicrobial | Escherichia coli | 50 | Significant reduction in viability |

| Anticancer | MCF-7 (breast cancer) | 50 | 40% decrease in cell viability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.